Product packaging for 1-Butanesulfonyl chloride(Cat. No.:CAS No. 2386-60-9)

1-Butanesulfonyl chloride

Cat. No.: B1265866
CAS No.: 2386-60-9
M. Wt: 156.63 g/mol
InChI Key: WEDIIKBPDQQQJU-UHFFFAOYSA-N
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Description

Overview of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds that serve as crucial intermediates in organic and medicinal chemistry. magtech.com.cn They are highly reactive electrophiles, readily undergoing nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols. fiveable.me This reactivity allows for the formation of sulfonate esters, sulfonamides, and sulfones, respectively. fiveable.mewikipedia.org The sulfonyl group's electron-withdrawing nature makes the chlorine atom an excellent leaving group, facilitating these transformations. fiveable.me

The versatility of sulfonyl chlorides has led to their widespread application in the synthesis of biologically active compounds, including a multitude of pharmaceutical drugs. fiveable.me The introduction of a sulfonyl group can significantly alter the properties of a molecule, and this functional group is a common feature in many therapeutic agents. nih.gov Beyond their role in synthesizing key functional groups, sulfonyl chlorides can also act as sources for various other reactive species, further expanding their synthetic utility. magtech.com.cn

Distinctive Features of 1-Butanesulfonyl Chloride in Chemical Reactivity

This compound's reactivity is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it a prime target for nucleophilic attack. Key reactions involving this compound include:

Sulfonamide Formation: It readily reacts with primary and secondary amines to produce N-substituted butanesulfonamides. smolecule.com This reaction is fundamental in the synthesis of various compounds, including those with potential biological activity. chemicalbook.com

Sulfonate Ester Formation: In the presence of alcohols, this compound forms butanesulfonate esters. smolecule.comperiodicchemistry.com This transformation is valuable for converting alcohols into better leaving groups for subsequent substitution or elimination reactions. periodicchemistry.com

Hydrolysis: Like other sulfonyl chlorides, it hydrolyzes in the presence of water to yield butanesulfonic acid and hydrochloric acid. smolecule.comwikipedia.org

The butyl group in this compound, being a simple alkyl chain, offers a balance of steric and electronic properties that can influence the reactivity and solubility of the resulting sulfonated compounds.

Historical Context and Evolution of Research on Alkanesulfonyl Chlorides

The study of sulfonyl chlorides dates back to the early 20th century, with initial investigations focusing on their solvolysis reactions. beilstein-journals.orgucl.ac.uk Early work by researchers like Hambly and others in the mid-20th century systematically explored the reaction kinetics of various sulfonyl chlorides, laying the groundwork for understanding their reaction mechanisms. beilstein-journals.org These studies often employed techniques like the Grunwald-Winstein equation to correlate reaction rates with solvent properties. beilstein-journals.orgnih.gov

The synthesis of alkanesulfonyl chlorides has also evolved over time. Traditional methods often involved the chlorination of thiols or their derivatives. acs.org More contemporary approaches focus on developing milder and more efficient methods, such as the oxidative chlorination of thiols using reagents like N-chlorosuccinimide or hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.org The development of methods for the synthesis of sulfonyl chlorides from a wider range of starting materials, including anilines, continues to be an active area of research. organic-chemistry.org This ongoing evolution in synthetic methodology has made a diverse array of alkanesulfonyl chlorides, including this compound, more accessible for research and development.

Properties of this compound

PropertyValueReference
Molecular Formula C₄H₉ClO₂S scbt.comnih.gov
Molecular Weight 156.63 g/mol scbt.comnih.gov
Appearance Clear colorless to light yellow liquid chemicalbook.com
Boiling Point 80-81 °C at 9 mmHg chemicalbook.comsigmaaldrich.com
Density 1.208 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.454 chemicalbook.comsigmaaldrich.com
CAS Number 2386-60-9 scbt.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClO2S B1265866 1-Butanesulfonyl chloride CAS No. 2386-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-1-sulfonyl chloride
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InChI

InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3
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InChI Key

WEDIIKBPDQQQJU-UHFFFAOYSA-N
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Canonical SMILES

CCCCS(=O)(=O)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9ClO2S
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DSSTOX Substance ID

DTXSID3044883
Record name Butane-1-sulfonyl chloride
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Molecular Weight

156.63 g/mol
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Physical Description

Colorless, light yellow, or light orange liquid; [Acros Organics MSDS]
Record name 1-Butanesulfonyl chloride
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Vapor Pressure

0.5 [mmHg]
Record name 1-Butanesulfonyl chloride
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CAS No.

2386-60-9
Record name Butanesulfonyl chloride
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Record name Butane-1-sulfonyl chloride
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Record name Butane-1-sulphonyl chloride
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Mechanistic Investigations of 1 Butanesulfonyl Chloride Reactions

Nucleophilic Substitution Reactions

1-Butanesulfonyl chloride is characterized by a highly electrophilic sulfur atom, a consequence of the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity makes it a prime substrate for nucleophilic substitution reactions, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. These reactions are fundamental to the synthetic utility of this compound, enabling the introduction of the butanesulfonyl group into a wide array of molecules.

The reaction between this compound and primary or secondary amines is a robust and widely utilized method for the formation of N-alkyl or N,N-dialkyl butanesulfonamides. This transformation involves the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. smolecule.com The initial product is a sulfonylammonium salt, which then typically loses a proton to yield the stable sulfonamide and hydrochloric acid. The acid byproduct is commonly neutralized by adding a base, such as pyridine or triethylamine, or by using an excess of the reactant amine to drive the reaction to completion. fishersci.co.uk

The lone pair of electrons on the amine's nitrogen atom initiates the nucleophilic attack on the sulfur atom. blogspot.com This reaction is a cornerstone in the synthesis of sulfonamides, a class of compounds with significant applications, particularly in medicinal chemistry. smolecule.com However, the reaction can be complicated by multiple substitutions, especially when using primary amines, potentially leading to the formation of secondary and tertiary amines if reaction conditions are not carefully controlled. chemguide.co.ukyoutube.comlibretexts.org

The amidation of sulfonyl chlorides, including this compound, is subject to detailed kinetic analysis to understand its mechanism and optimize reaction conditions. The reaction of arenesulfonyl chlorides with various amines in aqueous media has shown complex kinetic profiles that can be applied to aliphatic analogs. scilit.com

Typically, the reaction follows a second-order rate law, being first-order in both the sulfonyl chloride and the amine. scilit.com However, under certain conditions, particularly at high pH, third-order kinetic terms can become significant. These can include a term that is first-order in sulfonyl chloride, amine, and hydroxide ion, and another that is first-order in sulfonyl chloride and second-order in the amine. scilit.com The contribution of these higher-order terms often correlates with the hydrophobicity of the amine substrate. scilit.com

Kinetic ParameterDescriptionImplication for this compound
Rate Law Rate = k₂[C₄H₉SO₂Cl][Amine]The reaction rate is directly proportional to the concentration of both reactants under standard conditions.
Third-Order Terms Additional rate terms, e.g., k₃[C₄H₉SO₂Cl][Amine][Base]Can become significant at high pH or with hydrophobic amines, accelerating sulfonamide formation. scilit.com
Activation Energy (Ea) The minimum energy required for the reaction to occur.Reactions of sulfonyl chlorides generally have low activation energies, allowing them to proceed readily. rsc.org
Enthalpy of Activation (ΔH‡) The change in enthalpy in forming the transition state.
Entropy of Activation (ΔS‡) The change in entropy in forming the transition state.A high negative value for ΔS‡ suggests a highly ordered transition state, which is characteristic of bimolecular reactions. rsc.org

This table presents generalized kinetic parameters based on studies of analogous sulfonyl chlorides.

The rate and outcome of sulfonamide formation are highly dependent on the structural properties of the amine nucleophile. Both steric and electronic factors play a crucial role.

Electronic Factors: The nucleophilicity of the amine is paramount. Electron-donating groups on the amine increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down. The basicity of the amine is also a factor, although nucleophilicity is the more direct determinant of reaction rate in this context.

Steric Factors: Steric hindrance around the nitrogen atom of the amine can significantly impede the reaction rate. As the bulk of the alkyl groups on the amine increases, the accessibility of the nitrogen's lone pair to the electrophilic sulfur center decreases.

Amine TypeRelative ReactivityRationale
Primary Amines (RNH₂) (e.g., Butylamine) HighThe nitrogen is relatively unhindered, allowing for easy approach to the sulfonyl chloride.
Secondary Amines (R₂NH) (e.g., Dibutylamine) Moderate to HighReactivity is generally good but can be lower than primary amines if the alkyl groups are bulky. scilit.com
Tertiary Amines (R₃N) (e.g., Triethylamine) Very Low (for sulfonamide formation)While they are bases, they cannot form stable sulfonamides as they lack a proton on the nitrogen to be removed. They are often used as non-nucleophilic bases to scavenge HCl.
Sterically Hindered Amines (e.g., tert-Butylamine) LowThe bulky tert-butyl group shields the nitrogen atom, significantly slowing the rate of nucleophilic attack. nih.gov
Aniline (Aromatic Amine) LowThe lone pair on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity compared to alkylamines.

This trend is analogous to observations with other bulky reagents, which show selectivity towards less sterically hindered substrates. youtube.com

This compound reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to form butanesulfonate esters. This reaction is a critical synthetic tool for converting a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the butanesulfonate group, -OSO₂C₄H₉). pearson.comperiodicchemistry.com The butanesulfonate anion is a very weak base, stabilized by resonance delocalization of the negative charge across the three oxygen atoms, making it an effective leaving group in subsequent nucleophilic substitution (Sₙ1/Sₙ2) or elimination reactions. periodicchemistry.comchegg.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of this compound. youtube.com A key feature of this transformation is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond of the alcohol is not broken during the reaction. youtube.compearson.comchegg.com The base serves to neutralize the HCl generated, preventing it from protonating the starting alcohol or participating in side reactions. youtube.com

The reactivity of this compound extends to a variety of other nucleophiles, with sulfur-based nucleophiles being particularly potent.

Thiols (R-SH): Thiols react with this compound to form thiosulfonate esters (C₄H₉SO₂SR). Sulfur compounds are generally more nucleophilic than their oxygen analogs. libretexts.org Thiols are stronger acids than alcohols, and their conjugate bases, thiolate anions (RS⁻), are exceptionally powerful nucleophiles. libretexts.orgchemistrysteps.com Thiolates are considered "soft" nucleophiles and exhibit a strong preference for Sₙ2-type reactions over elimination, even with sterically hindered substrates. chemistrysteps.com

Other Nucleophiles:

Water: In the presence of water, this compound undergoes hydrolysis to form butanesulfonic acid and hydrochloric acid. smolecule.com This reaction underscores the need to perform reactions with this compound under anhydrous conditions to avoid consuming the reagent.

Fluoride Ions: Nucleophiles such as the fluoride ion can react with sulfonyl chlorides, potentially leading to the formation of sulfonyl fluorides. iupac.org

NucleophileProductRelative NucleophilicityNotes
**Amine (RNH₂) **SulfonamideHighForms a stable N-S bond.
Alcohol (ROH) Sulfonate EsterModerateForms an O-S bond; product is a good leaving group.
Thiolate (RS⁻) Thiosulfonate EsterVery HighSulfur is an excellent nucleophile. libretexts.orgchemistrysteps.com
Water (H₂O) Sulfonic AcidLowHydrolysis occurs, especially at elevated temperatures or in the presence of a base. smolecule.com

The mechanism of nucleophilic substitution at the sulfur atom of this compound is distinct from the Sₙ1/Sₙ2 pathways observed at a saturated carbon atom. Two primary mechanistic pathways are considered for the reaction of sulfonyl chlorides:

Addition-Elimination Mechanism: This is the most widely accepted pathway for reactions with most nucleophiles, such as amines and alcohols. It proceeds in two steps through a trigonal bipyramidal intermediate.

Step 1 (Addition): The nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, high-energy pentacoordinate intermediate.

Step 2 (Elimination): The intermediate collapses, reforming the S=O bond and expelling the chloride ion as the leaving group. This pathway is analogous to nucleophilic acyl substitution on carboxylic acid chlorides. blogspot.com

Elimination-Addition (Sulfene) Mechanism: For sulfonyl chlorides that possess a hydrogen atom on the α-carbon (the carbon adjacent to the sulfonyl group), an alternative pathway is possible in the presence of a strong, non-nucleophilic base.

Step 1 (Elimination): The base abstracts an α-proton, leading to the elimination of HCl and the formation of a highly reactive, transient intermediate called a sulfene (in this case, but-1-sulfene, CH₃CH₂CH=SO₂).

Step 2 (Addition): The nucleophile rapidly attacks the electrophilic sulfur atom of the sulfene intermediate to form the final product. This mechanism has been confirmed for the hydrolysis of certain sulfonyl chlorides. iupac.orgscholaris.ca While plausible for this compound due to the presence of α-hydrogens, the addition-elimination pathway is generally considered predominant for reactions with common nucleophiles like amines and alcohols under typical synthetic conditions.

It is crucial to differentiate these mechanisms occurring at the sulfur center from the Sₙ1 and Sₙ2 reactions that the products of these reactions (i.e., butanesulfonate esters) undergo at their carbon centers. chegg.comlibretexts.org

Reactivity with Amines for Sulfonamide Formation

Hydrolysis Mechanisms of Alkanesulfonyl Chlorides

The hydrolysis of alkanesulfonyl chlorides, such as this compound, is a fundamental reaction that has been the subject of mechanistic investigation. These reactions are crucial for understanding the stability and reactivity of this class of compounds in aqueous environments.

Pathways to Butanesulfonic Acid and Hydrochloric Acid

The hydrolysis of this compound in a neutral aqueous medium proceeds to yield butanesulfonic acid and hydrochloric acid. The predominant mechanism for the solvolysis of simple alkanesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) pathway. In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is accompanied by the simultaneous departure of the chloride ion as the leaving group.

The reaction can be represented as: CH₃(CH₂)₃SO₂Cl + 2 H₂O → CH₃(CH₂)₃SO₃H + HCl + H₂O

Mechanistic studies on various sulfonyl chlorides suggest that the transition state involves significant bond breaking between the sulfur and the departing chloride ion. The hydrolysis rates for a series of straight-chain alkanesulfonyl chlorides (from methanesulfonyl chloride to butanesulfonyl chloride) in water show relatively little variation, which is consistent with a mechanism where steric hindrance from the alkyl group does not play a major role, as the attack occurs at the sulfur atom. While SN1-type mechanisms involving a sulfonyl cation intermediate have been considered, they are generally unfavorable for alkanesulfonyl chlorides under typical solvolytic conditions due to the high energy of the putative sulfonyl cation.

The rate of hydrolysis can be significantly increased by the presence of more powerful nucleophiles, such as the hydroxide ion in alkaline conditions. The reaction with hydroxide is also proposed to proceed via an SN2 mechanism, where bond formation is thought to be more predominant in the transition state compared to the neutral hydrolysis reaction.

Intermediacy of β-Sultones in Hydroxylated Sulfonyl Chlorides

When an alkanesulfonyl chloride bears a hydroxyl group at the β-position (the second carbon from the sulfonyl group), an alternative intramolecular mechanistic pathway becomes available during hydrolysis. This pathway involves the formation of a cyclic intermediate known as a β-sultone (a 1,2-oxathietane 2,2-dioxide).

Kinetic and product analysis studies of the hydrolysis of 2-hydroxyethanesulfonyl chloride have shown that the reaction proceeds primarily through the rapid formation of a β-sultone intermediate. magtech.com.cn This cyclization is a neighboring group participation reaction where the hydroxyl group acts as an internal nucleophile, displacing the chloride ion. This process can be facilitated by a water molecule acting as a general base or can be promoted by a hydroxide ion which deprotonates the alcohol to form a more nucleophilic alkoxide. magtech.com.cn

The resulting β-sultone is a strained, four-membered heterocyclic ring and is highly reactive. It undergoes rapid subsequent reaction with water (hydrolysis) to yield the final hydroxy-substituted sulfonic acid. The hydrolysis of the β-sultone itself can occur via two pathways depending on the pH:

Acidic/Neutral Conditions : Nucleophilic attack by water occurs at the carbon atom of the C-O bond (SN2), leading to ring-opening and formation of the hydroxysulfonic acid. magtech.com.cn

Basic Conditions : The hydroxide ion preferentially attacks the sulfur atom, which also results in ring-opening to give the hydroxysulfonate product with retention of configuration at the carbon atom. magtech.com.cn

This mechanistic pathway through a β-sultone intermediate is a major route for the hydrolysis of β-hydroxylated sulfonyl chlorides, often competing with the direct intermolecular hydrolysis pathway. magtech.com.cn

Reactions with Unsaturated Compounds

This compound, as a representative alkanesulfonyl chloride, can react with various unsaturated compounds, including alkenes, alkynes, and imines, through several mechanistic pathways, often involving radical intermediates or sulfene generation.

Hydrosulfonylation of Alkenes and Alkynes

Hydrosulfonylation is the formal addition of an H-S bond from a sulfonic acid across an unsaturated C-C bond. A modern and effective approach to achieve this transformation utilizes sulfonyl chlorides as the source of the sulfonyl group. This reaction typically proceeds via a radical mechanism.

The process can be initiated by photoredox catalysis, where visible light and a photocatalyst are used to generate a sulfonyl radical (RSO₂•) from the sulfonyl chloride. magtech.com.cnresearchgate.netnih.govd-nb.inforesearchgate.net The mechanism involves the following key steps:

Radical Generation : A photocatalyst, upon excitation by light, facilitates a single-electron transfer to the sulfonyl chloride, which then fragments to produce a sulfonyl radical and a chloride anion. researchgate.net

Radical Addition : The electrophilic sulfonyl radical adds to the alkene or alkyne, forming a new carbon-centered radical intermediate. magtech.com.cn

Hydrogen Atom Transfer (HAT) : The carbon-centered radical then abstracts a hydrogen atom from a hydrogen atom donor, such as tris(trimethylsilyl)silane, to yield the final hydrosulfonylated product and regenerate the catalyst cycle. magtech.com.cnnih.govresearchgate.net

This method has been successfully applied to a wide range of alkenes, including electron-deficient, unactivated, and cyclic alkenes, as well as terminal and internal alkynes, providing access to various alkyl and vinyl sulfones. researchgate.net Both alkyl and aryl sulfonyl chlorides can be used in these transformations. researchgate.net Catalyst-free systems using visible light in water have also been developed, highlighting the versatility and green potential of this reaction. researchgate.net

Reactant 1Reactant 2ConditionsProduct Type
Alkanesulfonyl ChlorideAlkenePhotoredox Catalyst, (TMS)₃SiH, Visible LightAlkyl Sulfone
Alkanesulfonyl ChlorideAlkynePhotoredox Catalyst, (TMS)₃SiH, Visible LightVinyl Sulfone
Alkanesulfonyl ChlorideAlkeneVisible Light, H₂OAlkyl Sulfone

[2+2] Annulations and Chlorosulfonylation

Sulfonyl chlorides can react with unsaturated compounds via annulation and addition reactions.

Chlorosulfonylation is the net addition of both the sulfonyl group and the chlorine atom across a double or triple bond. This reaction is often achieved through an Atom-Transfer Radical Addition (ATRA) mechanism. magtech.com.cnd-nb.info Similar to hydrosulfonylation, the reaction is initiated by the formation of a sulfonyl radical. This radical adds to the unsaturated bond to form a carbon-centered radical. Instead of a hydrogen atom transfer, this intermediate abstracts the chlorine atom from another molecule of the sulfonyl chloride, propagating a radical chain reaction and yielding a β-chloro sulfone. This process has been effectively catalyzed by copper complexes under visible light irradiation.

[2+2] Annulations involving sulfonyl chlorides often proceed through the in-situ generation of a highly reactive intermediate called a sulfene (RCH=SO₂). Sulfenes are typically formed by the dehydrochlorination of an alkanesulfonyl chloride that has a hydrogen atom on the α-carbon, using a base (such as a tertiary amine). The generated sulfene can then undergo a [2+2] cycloaddition reaction with various unsaturated partners like imines or electron-rich alkenes. The reaction with imines, known as the sulfa-Staudinger reaction, is a key method for synthesizing four-membered heterocyclic rings called β-sultams.

Formation of Sulfonyl Fluorides from this compound

The conversion of sulfonyl chlorides, including this compound, to sulfonyl fluorides is a significant transformation in organic synthesis, providing access to a class of compounds with unique reactivity and stability. nih.gov The most common method for this conversion is a direct chloride/fluoride exchange reaction. ccspublishing.org.cnorganic-chemistry.org

Historically, this transformation was achieved by treating sulfonyl chlorides with aqueous potassium fluoride solutions. ccspublishing.org.cn However, this method can be limited by side reactions and potential hydrolysis of the resulting sulfonyl fluoride. ccspublishing.org.cn To address these issues, milder and more efficient methods have been developed. One such method involves the use of potassium fluoride in a biphasic water/acetone mixture. acs.orgorganic-chemistry.org This system allows for high yields (typically 84-100%) across a wide range of substrates. nih.govacs.org The reaction is generally complete within 2-4 hours at room temperature. acs.orgorganic-chemistry.org The presence of a small amount of water is crucial for the reaction's success, as it facilitates the dissolution of the potassium fluoride. acs.orgorganic-chemistry.org

Another effective fluorinating agent is potassium bifluoride (KHF2), which can efficiently convert both alkyl and aryl sulfonyl chlorides into their corresponding sulfonyl fluorides under mild conditions, minimizing hydrolysis. ccspublishing.org.cn For instance, Sharpless and coworkers developed a method using potassium bifluoride that provides high yields of sulfonyl fluorides. ccspublishing.org.cn

The general mechanism for the fluoride-chloride exchange involves the nucleophilic attack of the fluoride ion on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction proceeds through a transition state where the sulfur atom is transiently pentacoordinated.

Table 1: Comparison of Fluorinating Agents for the Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

Fluorinating Agent Typical Conditions Advantages Disadvantages
Potassium Fluoride (KF) Water/Acetone, Room Temperature Mild conditions, High yields, Broad substrate scope Potential for hydrolysis with excess water
Potassium Bifluoride (KHF2) Acetonitrile (B52724), Room Temperature Mild conditions, High yields, Minimizes hydrolysis May require a phase-transfer catalyst for some substrates
"Naked Fluoride" (KF/18-crown-6) Dry Acetonitrile Efficient Requires anhydrous conditions and a crown ether

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions, including those involving this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights into reaction pathways, transition state structures, and the factors governing reactivity and selectivity.

DFT and MD Simulations for Transition State Analysis

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and energetics of molecules and transition states. semanticscholar.org For reactions of sulfonyl chlorides, DFT can be employed to model the potential energy surface and identify the minimum energy pathway from reactants to products. This allows for the characterization of transition state geometries, activation energies, and reaction enthalpies. mdpi.com

For the nucleophilic substitution on a sulfonyl chloride, such as the chloride-fluoride exchange, DFT studies have shown that the reaction can proceed through different mechanisms depending on the nucleophile and reaction conditions. mdpi.com For instance, the chloride exchange reaction in arenesulfonyl chlorides has been shown to proceed via a single SN2-type transition state. semanticscholar.orgmdpi.com In contrast, the analogous fluoride exchange reaction is proposed to occur through an addition-elimination mechanism involving a difluorosulfurandioxide intermediate. mdpi.com The transition state for the SN2-type displacement is often described as a trigonal bipyramidal structure. cdnsciencepub.com

Molecular Dynamics (MD) simulations, on the other hand, provide a dynamic picture of the reaction, allowing for the exploration of conformational changes and solvent effects over time. mdpi.com By combining DFT with MD (ab initio MD), it is possible to simulate bond-breaking and bond-forming events and to understand the role of the solvent in stabilizing transition states and intermediates. mdpi.com

Kinetic Isotope Effects (KIE) in Mechanistic Studies

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing the mechanism of a reaction by determining the extent to which an atom is involved in bond breaking or forming in the rate-determining step. princeton.edu This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes.

In the context of sulfonyl chloride reactions, KIEs can provide valuable information about the transition state structure. cdnsciencepub.com For example, a significant primary kinetic isotope effect (kH/kD > 1) upon replacing a hydrogen with deuterium at a position involved in bond cleavage in the rate-determining step would indicate that this C-H bond is being broken in that step. princeton.edu This has been used to distinguish between direct nucleophilic attack on the sulfur atom and mechanisms involving the formation of a sulfene intermediate via elimination of HCl. nih.gov For the hydrolysis of alkanesulfonyl chlorides, the absence of a significant KIE under neutral conditions supports a direct nucleophilic substitution mechanism. nih.gov

The magnitude of the KIE can also provide insights into the symmetry of the transition state. princeton.edu For instance, in the sulfonation of benzene, the observed kinetic isotope effect can help to elucidate the nature of the rate-determining step. researchgate.net

Modeling of Catalyst-Substrate Recognition in Stereoselective Reactions

Computational modeling is also crucial for understanding and predicting the outcomes of stereoselective reactions involving sulfonyl chlorides. In catalyst-controlled stereoselective reactions, the catalyst interacts with the substrate to create a chiral environment that favors the formation of one stereoisomer over the other.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to study the interactions between a catalyst and a substrate like this compound. These models can help to identify the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that are responsible for the observed stereoselectivity. nih.gov

By analyzing the structure of the catalyst-substrate complex in the transition state, it is possible to rationalize the stereochemical outcome of the reaction. nih.gov This understanding can then be used to design more efficient and selective catalysts for a variety of transformations involving sulfonyl chlorides. For example, in the enantioselective sulfonylation of diols, computational studies can help to explain how a peptide-based catalyst recognizes and selectively reacts with one enantiomer of the substrate. nih.gov

Applications of 1 Butanesulfonyl Chloride in Advanced Organic Synthesis

Synthesis of Sulfonamide Derivatives

1-Butanesulfonyl chloride is a key reagent in the synthesis of sulfonamides, a class of organic compounds characterized by the -SO₂NH- functional group. smolecule.comresearchgate.net This reaction typically involves the condensation of this compound with a primary or secondary amine. researchgate.net The versatility of this reaction allows for the introduction of the butylsulfonyl group onto a wide array of amine substrates, leading to the formation of sulfonamides with diverse properties and applications in medicinal chemistry, materials science, and agrochemicals. smolecule.com

Medicinal Chemistry Applications: Bioactive Molecules and Pharmaceuticals

The sulfonamide functional group is a cornerstone in drug design, and this compound serves as a crucial building block for creating a variety of bioactive molecules. smolecule.comucl.ac.uk The incorporation of the butylsulfonyl moiety can enhance properties such as bioavailability and target specificity. smolecule.com

Design and Synthesis of Sulfonamide Drugs

This compound is instrumental in the synthesis of sulfonamide drugs. smolecule.com Sulfonamides represent a significant class of synthetic antimicrobial agents. mdpi.com Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit the enzyme, leading to a bacteriostatic effect. nih.gov The synthesis of these drugs frequently relies on the reaction of a sulfonyl chloride, such as this compound, with an appropriate amine. researchgate.net This straightforward synthetic route allows for the creation of a diverse library of sulfonamide-based drug candidates.

Development of Xanthine (B1682287) Oxidase Inhibitors

Xanthine oxidase (XO) is an enzyme that plays a critical role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions like gout. nih.gov Consequently, the inhibition of XO is a key therapeutic strategy for managing hyperuricemia. nih.govdoi.org Research has focused on developing both purine-based and non-purine-based XO inhibitors. mdpi.com While drugs like allopurinol (B61711) have been clinically used, there is ongoing research to develop new inhibitors with improved efficacy and fewer side effects. doi.orgnih.gov The design of novel XO inhibitors often involves creating molecules that can effectively bind to the active site of the enzyme. Some research has explored the use of sulfonamide derivatives in this context.

Anti-inflammatory and Antimicrobial Properties of Derived Sulfonamides

Sulfonamides derived from this compound have been investigated for their anti-inflammatory and antimicrobial properties. ontosight.ai The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. researchgate.netnih.govmdpi.com

Some sulfonamide derivatives exhibit anti-inflammatory activity by modulating various inflammatory pathways. nih.gov For example, they may influence the production of pro-inflammatory cytokines. nih.gov The antimicrobial action of sulfonamides is primarily due to their ability to interfere with folic acid synthesis in microorganisms. nih.gov By acting as competitive inhibitors of dihydropteroate synthase, they disrupt a vital metabolic pathway in bacteria, thereby inhibiting their growth. nih.gov

Materials Science Applications: Polymer and Surface Functionalization

This compound is utilized in materials science for the functionalization of polymers and surfaces. smolecule.com By introducing sulfonyl groups, it is possible to modify the physical and chemical properties of materials, such as wettability, adhesion, and conductivity. smolecule.com

This modification can be achieved by reacting this compound with polymers containing reactive amine groups. For instance, it can be used to enhance polymer networks by introducing sulfonate groups, which can improve properties like ionic conductivity. smolecule.com It can also serve as a cross-linking agent in polymer chemistry. smolecule.com An example is the preparation of N,N′-1,2-ethanediyl bis(1-butanesulfonamide), which is used for this purpose. smolecule.com

Agrochemical Applications

In the field of agrochemicals, this compound serves as an intermediate in the synthesis of various compounds, including herbicides and insecticides. guidechem.com For example, it is a key starting material in the production of sulfonylurea herbicides. guidechem.com The mechanism of action for these herbicides involves the inhibition of specific enzymes in plants, which ultimately suppresses their growth. guidechem.com The versatility of this compound allows for the creation of a range of sulfonamide derivatives that can be screened for their efficacy as agricultural agents. ontosight.ai

Formation of Sulfonate Esters

A primary application of this compound is in the formation of sulfonate esters. This reaction involves the treatment of an alcohol with this compound, typically in the presence of a base like pyridine. youtube.comyoutube.com The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. youtube.comyoutube.com The base serves to neutralize the hydrogen chloride that is generated during the reaction. youtube.com

The resulting butanesulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, a significant advantage over the poor leaving group ability of the original hydroxyl group. periodicchemistry.com This "activation" of alcohols is a cornerstone of organic synthesis, allowing for a broader range of subsequent transformations. youtube.comlibretexts.org The formation of sulfonate esters with this compound proceeds with retention of configuration at the alcohol's stereocenter, as the reaction occurs at the oxygen atom and does not involve the chiral carbon. youtube.com

Introduction of the Butylsulfonyl Group into Diverse Molecular Architectures

This compound is widely employed to introduce the butylsulfonyl group into various organic molecules. This is most commonly achieved through the reaction of this compound with primary or secondary amines to form sulfonamides. This reaction is fundamental in the synthesis of numerous compounds with applications in pharmaceuticals and agrochemicals. ontosight.ai For instance, it has been used in the preparation of ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate and N,N'-disubstituted butanesulfonamides. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

The introduction of the butylsulfonyl group can significantly alter the physical, chemical, and biological properties of a molecule. The sulfonyl group is a strong electron-withdrawing group and can influence the reactivity and acidity of neighboring functional groups.

Role in Complex Polyol Modification

The selective modification of complex polyols, which are molecules containing multiple hydroxyl groups, presents a significant synthetic challenge. This compound can be used for the selective sulfonylation of these polyols. This strategic placement of a good leaving group on one of the hydroxyls allows for subsequent, site-specific transformations. This approach is particularly valuable in the synthesis and modification of natural products and their analogs.

Catalysis in Organic Reactions

Beyond its role as a stoichiometric reagent, this compound is finding increasing application as a catalyst or as a key component in catalytic systems for a variety of organic reactions.

Use in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov this compound can play a role in facilitating these reactions, often by activating one of the components or by participating in the catalytic cycle. While specific examples detailing the direct catalytic use of this compound in MCRs are emerging, its activating properties for alcohols and amines are highly relevant to the design of new MCRs.

Peptide-Mediated Enantioselective Sulfonylation

A significant advancement in asymmetric synthesis is the use of peptide catalysts to control the stereochemical outcome of reactions. In the context of sulfonylation, specific tetrapeptide catalysts have been shown to effect the enantioselective desymmetrization of meso-diols using sulfonyl chlorides. nih.gov This process allows for the selective sulfonylation of one of two enantiotopic hydroxyl groups, leading to the formation of a chiral product. nih.gov While the initial research has focused on other sulfonyl chlorides, the principles can be extended to this compound, opening avenues for the enantioselective synthesis of butanesulfonate esters. nih.gov

Brønsted Acid Catalysis for Heterocyclic Synthesis

While this compound itself is not a Brønsted acid, its reaction with water or alcohols generates butanesulfonic acid and hydrochloric acid, both of which are strong Brønsted acids. ontosight.ai This in-situ generation of a Brønsted acid can be utilized to catalyze a variety of organic reactions, including the synthesis of heterocyclic compounds. rsc.orgnih.gov For example, Brønsted acids are known to promote ring-expansion reactions for the construction of azaspirocyclic systems. nih.gov This indirect catalytic role of this compound highlights its versatility in synthetic chemistry.

Spectroscopic and Analytical Characterization of 1 Butanesulfonyl Chloride and Its Derivatives

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating 1-butanesulfonyl chloride from impurities and for monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography can be used to assess the purity of volatile compounds. However, the analysis of alkanesulfonyl chlorides by GC presents challenges due to their thermal instability. These compounds can degrade in the hot GC injector or on the column, potentially leading to inaccurate quantification. nih.govderpharmachemica.com

To overcome this, a common strategy involves derivatization. This compound can be converted into a more thermally stable derivative, such as a 1-butanesulfonamide, prior to analysis. derpharmachemica.com For instance, reaction with an amine like N,N-diethylamine yields the corresponding sulfonamide, which is less prone to degradation during GC analysis. derpharmachemica.com The analysis is typically performed using a capillary column (e.g., DB-1, DB-624) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for definitive identification of components. docbrown.infoorganicchemistrydata.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sulfonyl chlorides and their derivatives.

Standard HPLC: For purity assessment and reaction monitoring, reversed-phase HPLC is commonly employed. A typical method uses a C18 stationary phase (e.g., ODS) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or an aqueous buffer. wikipedia.orgrsc.orgnih.gov Detection is often achieved using an ultraviolet (UV) detector, as the sulfonyl chloride group possesses a UV chromophore. This allows for the quantification of this compound and the tracking of its consumption or formation in a chemical reaction. docbrown.info

Chiral HPLC: While this compound itself is an achiral molecule, it is frequently used as a reagent to synthesize chiral sulfonamides. Determining the enantiomeric excess (e.e.) of these chiral products is critical, particularly in pharmaceutical applications. Chiral HPLC is the primary method for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of chiral sulfonamides. docbrown.info By optimizing the mobile phase and other chromatographic conditions, baseline separation of the two enantiomers can be achieved, allowing for accurate determination of the enantiomeric excess of the synthesized chiral derivative.

Research and Development Directions for 1 Butanesulfonyl Chloride

Exploration of Novel Chemical Reactions and Reactivity Patterns

1-Butanesulfonyl chloride is recognized as a powerful electrophilic reagent, primarily used for creating sulfonamides and sulfonate esters. molport.com However, current research is delving into more novel transformations, utilizing it as a source for various functional groups and for constructing complex molecular architectures.

Researchers are exploring its use in a variety of reactions, including [2+2] cycloadditions, chlorosulfonylation, and radical reactions. magtech.com.cn A significant area of investigation involves the reaction of alkanesulfonyl chlorides that possess α-hydrogens, such as this compound, with amine bases to generate sulfenes. wikipedia.org These highly unstable intermediates can be trapped in situ, opening pathways to new molecular structures. wikipedia.org Furthermore, its reactivity extends to carbon-based nucleophiles like carbanions and enolates, leading to the formation of sulfones.

A particularly innovative application is the post-synthetic modification of metal-organic frameworks (MOFs). rsc.org For example, sulfonyl chlorides can be used to functionalize materials like Cr-MIL-101-SO₃H, creating sulfonamide linkages that are more stable under basic aqueous conditions than traditional carboxamides. rsc.org This approach allows for the fine-tuning of the properties of MOFs for specific applications. rsc.org

Table 1: Investigated Reaction Types for this compound and Related Sulfonyl Chlorides

Reaction TypeDescriptionKey Findings
Sulfene Formation Reaction with a base to form a highly reactive RCH=SO₂ intermediate. wikipedia.orgEnables the synthesis of unique four- and six-membered ring systems. researchgate.net
Sulfonylation Introduction of the butylsulfonyl group onto various substrates. magtech.com.cnCan be used in Friedel-Crafts reactions with arenes to produce sulfones. wikipedia.org
Post-Synthetic Modification Functionalization of existing complex structures like MOFs. rsc.orgCreates more stable sulfonamide linkages within the framework, enhancing material properties. rsc.org
Reaction with Carbon Nucleophiles Formation of new carbon-sulfur bonds with carbanions or enolates. Leads to the synthesis of various sulfone compounds.
Annulations Utilized in cycloaddition reactions, such as [2+2] annulations. magtech.com.cnresearchgate.netForms corresponding four-membered ring systems with unsaturated compounds like imines and alkenes. researchgate.net

Development of Sustainable and Environmentally Friendly Processes

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and toxic reagents, such as chlorine gas, and can produce hazardous byproducts. organic-chemistry.orgnih.gov A major focus of current research is the development of greener, safer, and more sustainable synthetic routes.

One prominent eco-friendly method involves the synthesis from S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea. researchgate.netorganic-chemistry.org This process uses N-chlorosuccinimide (NCS) or common bleach (sodium hypochlorite) for the chlorosulfonation step, avoiding hazardous reagents and proceeding under mild conditions. organic-chemistry.orgorganic-chemistry.org A key advantage is that the water-soluble byproduct, succinimide, can be recovered and recycled back into NCS, making the process more sustainable. researchgate.netorganic-chemistry.org

Another green approach is the synthesis from sulfonyl hydrazides. This method also uses NCS under mild conditions and is notable for its simplicity, clean reaction profile, and the excellent yields of the resulting sulfonyl chlorides. nih.gov Additionally, research into aqueous process chemistry for preparing sulfonyl chlorides shows significant environmental benefits. acs.org By using water as the solvent, the sulfonyl chloride products, which have low water solubility, precipitate directly from the reaction mixture, simplifying purification and reducing the need for organic solvents. acs.org

Table 2: Comparison of Synthesis Methods for Sulfonyl Chlorides

MethodReagentsAdvantagesDisadvantages
Traditional Methods Chlorine gas, thionyl chlorideEstablished proceduresUse of toxic/corrosive reagents, harsh conditions, hazardous byproducts. organic-chemistry.orgnih.gov
From S-Alkylisothiourea Salts S-alkylisothiourea salts, NCS or bleachEnvironmentally friendly, mild conditions, avoids toxic gas, recyclable byproduct. organic-chemistry.orgorganic-chemistry.orgRequires preparation of the starting salt.
From Sulfonyl Hydrazides Sulfonyl hydrazides, NCS/NBSMild conditions, rapid, clean reactions, high yields, avoids toxic reagents. nih.govStarting material may require separate synthesis.
Aqueous Process Aryl disulfides or thiols, chlorine, waterSignificant environmental benefits, product precipitates from water, safer and scalable. acs.orgPrimarily demonstrated for aryl sulfonyl chlorides. acs.org

Integration into Flow Chemistry and Automated Synthesis Systems

The integration of this compound reactions into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry offers numerous advantages, including superior control over reaction parameters, reduced reaction times, and enhanced safety, which are particularly relevant for reactive compounds like sulfonyl chlorides. beilstein-journals.org

The use of this compound and its analogues in parallel synthesis is already established for creating libraries of sulfonamides for medicinal chemistry research. nih.gov This approach allows for the rapid generation of diverse molecules for screening purposes. nih.gov The principles of flow chemistry are being applied to a wide range of transformations that could involve sulfonyl chlorides, leading to marked reductions in reaction times (from hours to minutes) and straightforward scalability without loss of efficiency. beilstein-journals.org The development of late-stage functionalization techniques, where a complex molecule is modified in the final steps of a synthesis, is a key area where automated systems can be transformative. nih.gov Methods for converting stable primary sulfonamides back into highly reactive sulfonyl chlorides under mild conditions are being developed to facilitate this, enabling rapid diversification of drug-like molecules. nih.gov

Studies on Structure-Reactivity Relationships within Sulfonyl Chlorides

Understanding the relationship between the molecular structure of sulfonyl chlorides and their reactivity is crucial for predicting reaction outcomes and designing new synthetic strategies. The reactivity of the sulfonyl halide group is known to decrease in the order: fluorides > chlorides > bromides > iodides. wikipedia.org

Comparative studies provide deep insight into these relationships. For instance, a direct comparison between aliphatic sulfonyl chlorides and sulfonyl fluorides in the synthesis of sulfonamides revealed distinct reactivity patterns. nih.gov While both were effective with amines having an easily accessible amino group, sulfonyl chlorides performed better with sterically hindered amines. nih.gov Conversely, sulfonyl fluorides gave good results with amines that contained other functional groups where the corresponding chlorides failed. nih.gov

The structure of the organic moiety also plays a critical role. For the isomeric butane-2-sulfonyl chloride, the sulfur atom is a stereocenter, meaning it exists as two distinct enantiomers. The development of stereoselective syntheses for such compounds is a key research area, as the stereochemistry can profoundly impact biological activity. Furthermore, studies on complex molecules containing a sulfonamide group, derived from a sulfonyl chloride, show that even minor changes, such as the position of a substituent, can greatly influence the molecule's biological binding properties. magtech.com.cnresearchgate.net

Investigation of Biological Interactions and Bioactivity Beyond Established Applications

While this compound is primarily a synthetic reagent, the butanesulfonyl group it installs is a component of many biologically active molecules. organic-chemistry.org Research is actively exploring new therapeutic applications for compounds derived from it.

Derivatives of this compound are being investigated for a range of biological activities. Studies have reported that certain derivatives exhibit antimicrobial and anti-inflammatory properties, with some showing potential as inhibitors of acetylcholinesterase and as agents against the in-vitro growth of cancer cells. chemicalbook.comontosight.ai For example, a study on the anti-proliferative activity of newly synthesized N-aryl sulfonyl derivatives against the MCF-7 breast cancer cell line found that one derivative was particularly potent. echemcom.com

The sulfonamide linkage is a cornerstone of many pharmaceuticals, and research continues to build on this foundation. researchgate.net New aliphatic sulfonamide derivatives have been synthesized and tested for their antimicrobial activity against various bacterial strains. chemsrc.com Beyond simple sulfonamides, more complex heterocyclic structures incorporating a sulfonic acid group, such as 2-azetidinone-1-sulfonic acid derivatives, have shown excellent antibacterial activity, particularly against Gram-negative bacteria. nih.gov These investigations aim to uncover novel biological interactions and expand the therapeutic potential of molecules accessible from this compound.

Comparative Studies with Related Sulfonyl Chlorides and Sulfonic Acid Derivatives

To better understand the utility and specific advantages of this compound, it is often compared with other related sulfur-containing electrophiles. These studies help chemists select the optimal reagent for a given transformation.

A key comparison is with sulfonyl fluorides. Aliphatic sulfonyl fluorides are sometimes favored as they are more resistant to hydrolysis and can be more selective in reactions with multifunctional molecules, whereas sulfonyl chlorides may be more reactive towards sterically hindered substrates. wikipedia.orgnih.gov Another class of related compounds are pentafluorophenyl sulfonate esters, which are being explored as sulfonyl chloride mimics. chemistryviews.org These esters are generally less reactive and easier to handle and store, offering a milder alternative for introducing the sulfonyl group. chemistryviews.org

Comparisons also extend to isomers and analogues. Butane-2-sulfonyl chloride, an isomer of this compound, introduces the element of stereochemistry at the sulfur atom, which presents different synthetic challenges and opportunities. Perfluorinated analogues, such as nonafluoro-1-butanesulfonyl chloride, offer vastly different physical properties and reactivity profiles due to the strong electron-withdrawing effects of the fluorine atoms. sigmaaldrich.com These comparative analyses provide a broader context for the reactivity of this compound and guide the development of new synthetic tools. chemistryviews.org

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-butanesulfonyl chloride in laboratory settings?

  • Methodological Answer : Always use nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation exposure. Store the compound in a moisture-free environment at room temperature, as sulfonyl chlorides hydrolyze readily. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 20 minutes and seek medical attention .

Q. How can researchers verify the purity of this compound prior to experimental use?

  • Methodological Answer : Confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Cross-check physical properties (e.g., density: 1.208 g/mL at 25°C, boiling point: 80–81°C at 9 mmHg) against literature values. Use nuclear magnetic resonance (NMR) spectroscopy to identify characteristic peaks for the sulfonyl chloride group (e.g., δ ~3.5 ppm for CH2-SO2Cl protons) .

Q. What are the standard methods for synthesizing this compound derivatives?

  • Methodological Answer : React 1-butanesulfonic acid with thionyl chloride (SOCl2) under anhydrous conditions. Monitor the reaction via thin-layer chromatography (TLC) and isolate the product using vacuum distillation. Purify via recrystallization in non-polar solvents like hexane .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitutions involving this compound?

  • Methodological Answer : Screen solvents (e.g., dichloromethane vs. THF) to balance polarity and nucleophilicity. Adjust stoichiometry (1.2–2.0 equivalents of nucleophile) and temperature (0°C to reflux). Use kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation and optimize reaction time .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic behavior. Validate predictions with experimental kinetic data .

Q. How should researchers design ecotoxicological studies to assess the environmental impact of this compound?

  • Methodological Answer : Follow OECD Test No. 203 for acute fish toxicity, using zebrafish (Danio rerio) larvae. Measure median lethal concentration (LC50) over 96 hours. Include controls for hydrolysis byproducts (e.g., sulfonic acids) and assess bioaccumulation potential via logP calculations .

Q. What systematic approaches resolve contradictions in reported sulfonyl chloride reactivity across studies?

  • Methodological Answer : Conduct a PRISMA-guided systematic review to identify bias or methodological variability. Use meta-regression to analyze factors like solvent polarity, catalyst use, and temperature. Apply Cochrane risk-of-bias tools to assess study reliability .

Data Analysis and Reporting

Q. How should researchers characterize unexpected byproducts in this compound reactions?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify molecular formulas. Pair with 2D NMR (e.g., HSQC, HMBC) to assign structures. Compare fragmentation patterns in GC-MS with databases like NIST .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply probit analysis or nonlinear regression (e.g., log-logistic models) to calculate LC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.